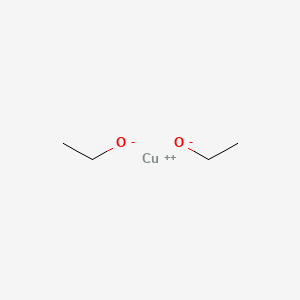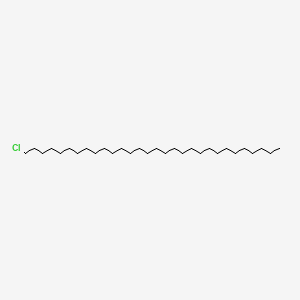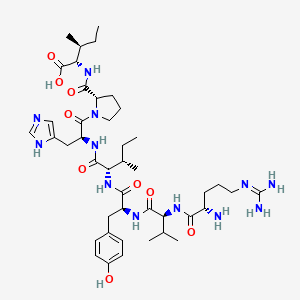
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate
Overview
Description
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate, referred to as DCHAP, is a cyclic amine compound composed of a bicyclic ring system with two amine functional groups and an ester functional group. It is a colorless, odorless, and water-soluble compound that has a wide range of applications in the scientific research field, including as a reagent for the synthesis of other compounds, as a catalyst in organic reactions, and as an intermediate in the synthesis of pharmaceuticals. DCHAP has been used in various biochemical and physiological studies, as well as in laboratory experiments, to study the mechanism of action and biochemical and physiological effects of certain compounds.
Scientific Research Applications
Crystallography and Molecular Structure
The compound has been studied for its crystal structure, revealing a network of hydrogen bonds leading to chains of ions. This structural insight aids in understanding the molecular interactions and properties of such compounds. For instance, the study by Bryndal and Lis (2007) on a related compound showcases the importance of crystallography in elucidating molecular structure and interactions, which are crucial for designing materials with specific properties (Bryndal & Lis, 2007).
Synthetic Applications
The compound's relevance extends to synthetic chemistry, where it's used as an intermediate or reagent in the synthesis of various complex molecules. For example, Barco et al. (2007) utilized a similar compound in an enantiodivergent synthesis approach to obtain important lactones, demonstrating its utility in constructing complex organic molecules (Barco et al., 2007).
Material Science and Gel Formation
In material science, derivatives of such compounds have been explored for creating novel materials. Sahoo et al. (2012) investigated simple organic salts derived from tert-butoxycarbonyl-protected amino acids for their ability to form supramolecular gels with unique properties like load-bearing and self-healing, highlighting the compound's potential in developing new material technologies (Sahoo et al., 2012).
Analytical and Biochemical Applications
Moreover, the compound and its derivatives find applications in analytical and biochemical studies. Lkhagva and Tai (2021) discussed the use of a related derivative in derivatization for chiral metabolite analyses, emphasizing its role in enhancing the resolution of enantiomers in complex samples, which is crucial for metabolomics and pharmaceutical research (Lkhagva & Tai, 2021).
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCGMPITVQIMGK-HMZWWLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583381 | |
| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate | |
CAS RN |
221352-64-3 | |
| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1591121.png)









